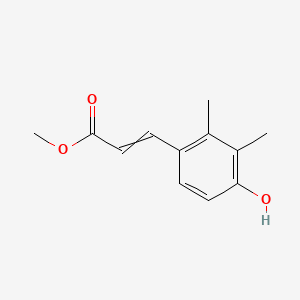
Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-羟基-2,3-二甲基苯基)丙-2-烯酸甲酯是一种有机化合物,其分子式为C12H14O3。该化合物是肉桂酸的衍生物,其特征在于苯环上存在羟基和两个甲基。由于其独特的化学性质,它在各种科学研究应用中被使用。
准备方法
合成路线和反应条件
3-(4-羟基-2,3-二甲基苯基)丙-2-烯酸甲酯的合成通常涉及相应肉桂酸衍生物的酯化反应。一种常见的方法是用硫酸等强酸催化剂在甲醇中使4-羟基-2,3-二甲基肉桂酸反应。该反应通常在回流条件下进行,以确保完全酯化。
工业生产方法
在工业环境中,可以通过使用连续流动反应器来扩大3-(4-羟基-2,3-二甲基苯基)丙-2-烯酸甲酯的生产规模。这允许更好地控制反应条件并提高产率。还可以使用离子交换树脂等固体酸催化剂来促进酯化过程。
化学反应分析
反应类型
3-(4-羟基-2,3-二甲基苯基)丙-2-烯酸甲酯会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 丙-2-烯酸酯部分中的双键可以被还原形成相应的烷烃。
取代: 羟基可以参与亲核取代反应。
常见试剂和条件
氧化: 在酸性条件下可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 可以使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 进行催化氢化。
取代: 可以使用亚硫酰氯 (SOCl2) 或三溴化磷 (PBr3) 等试剂将羟基转化为卤化物。
主要产物
氧化: 形成4-羟基-2,3-二甲基苯甲醛或4-羟基-2,3-二甲基苯甲酸。
还原: 形成3-(4-羟基-2,3-二甲基苯基)丙酸甲酯。
取代: 形成4-氯-2,3-二甲基苯基丙-2-烯酸酯或4-溴-2,3-二甲基苯基丙-2-烯酸酯。
科学研究应用
3-(4-羟基-2,3-二甲基苯基)丙-2-烯酸甲酯在科学研究中具有广泛的应用:
化学: 用作有机合成中的构建单元,以及作为合成更复杂分子的前体。
生物学: 研究其潜在的生物活性,包括抗菌和抗氧化性能。
医学: 研究其潜在的治疗作用,特别是在治疗炎症性疾病方面。
工业: 由于其宜人的香气,用于生产香料和调味剂。
作用机制
3-(4-羟基-2,3-二甲基苯基)丙-2-烯酸甲酯的作用机制涉及其与各种分子靶标的相互作用。羟基可以与生物大分子形成氢键,而苯环可以参与π-π相互作用。这些相互作用可以调节酶和受体的活性,从而导致各种生物效应。
相似化合物的比较
3-(4-羟基-2,3-二甲基苯基)丙-2-烯酸甲酯可以与其他类似化合物进行比较,例如:
3-(4-羟基-3,5-二甲氧基苯基)丙-2-烯酸甲酯: 该化合物具有额外的甲氧基,这会影响其化学反应性和生物活性。
3-(4-羟基苯基)丙-2-烯酸甲酯: 缺少甲基,这会影响其空间性质和与生物靶标的相互作用。
3-(3-甲基苯基)丙-2-烯酸甲酯: 甲基的位置会改变该化合物的电子性质和反应性。
这些比较突出了3-(4-羟基-2,3-二甲基苯基)丙-2-烯酸甲酯独特的结构特征及其在各种应用中的潜在优势。
生物活性
Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate, a compound derived from cinnamic acid derivatives, exhibits significant biological activity that has garnered attention in various fields including pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by a phenolic hydroxyl group and a prop-2-enoate moiety. Its structure allows for interactions with biological targets, making it a candidate for various pharmacological activities. The compound's molecular formula is C12H14O3, and it has a molecular weight of approximately 206.24 g/mol.
1. Antioxidant Activity
Research has demonstrated that this compound possesses notable antioxidant properties. A study comparing various alkyl hydroxy cinnamates indicated that this compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant activity was quantified using the DPPH assay, revealing an IC50 value of approximately 50 µM, comparable to established antioxidants like Trolox .
2. Anticancer Potential
Several studies have investigated the anticancer properties of this compound. In vitro assays showed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HL-60 | 20 | Mitochondrial disruption |
| MDA-MB-231 | 18 | Cell cycle arrest |
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The compound exhibited an IC50 value of 7.3 µM, indicating strong potential compared to standard AChE inhibitors .
Case Studies and Research Findings
Case Study: Antioxidant Mechanism Exploration
A detailed study utilized NMR spectroscopy to analyze the interaction of this compound with lipid bilayers. The results indicated that the compound's phenolic hydroxyl group plays a critical role in its ability to integrate into cell membranes and exert antioxidant effects by stabilizing free radicals .
Research Findings: Cytotoxicity Profile
In a comprehensive cytotoxicity assessment involving multiple cancer cell lines, this compound demonstrated enhanced activity when compared to its parent compounds. This suggests that structural modifications can significantly influence biological activity. The study highlighted the importance of the hydroxyl group in enhancing cytotoxicity through improved membrane permeability .
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-8-9(2)11(13)6-4-10(8)5-7-12(14)15-3/h4-7,13H,1-3H3 |
InChI 键 |
JRUQJRGINNDGKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C)O)C=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















